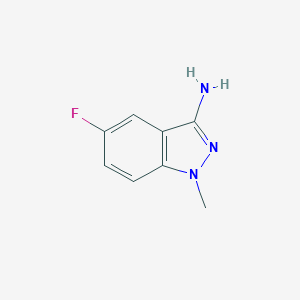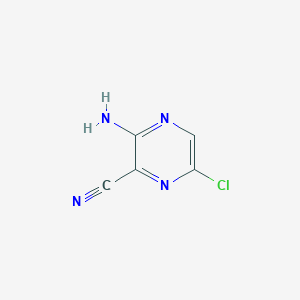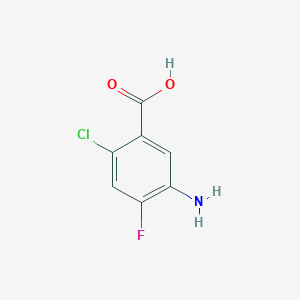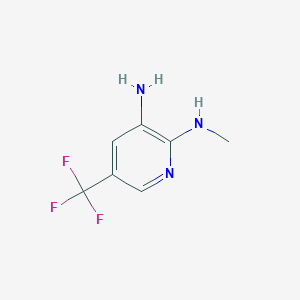
3-Formyl-4-hydroxyphenylboronic acid
概要
説明
3-Formyl-4-hydroxyphenylboronic acid is a compound with the molecular formula C7H7BO4 and a molecular weight of 165.94 . It is a solid substance that is stored at temperatures between 2-8°C . This compound is a fluorescent compound that can be used as a supplement for the detection of trace levels of salicylaldehyde .
Synthesis Analysis
Boronic acids, including 3-Formyl-4-hydroxyphenylboronic acid, were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Molecular Structure Analysis
The InChI code for 3-Formyl-4-hydroxyphenylboronic acid is 1S/C7H7BO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-4,10-12H . The Canonical SMILES for this compound is B(C1=CC(=C(C=C1)O)C=O)(O)O .
Physical And Chemical Properties Analysis
3-Formyl-4-hydroxyphenylboronic acid has a molecular weight of 165.94 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . Its exact mass is 166.0437389 g/mol and its monoisotopic mass is also 166.0437389 g/mol . The topological polar surface area of the compound is 77.8 Ų .
科学的研究の応用
Bioorthogonal Coupling Reactions
3-Formyl-4-hydroxyphenylboronic acid plays a significant role in bioorthogonal coupling reactions. A study by Dilek et al. (2015) demonstrated that combining 2-formylphenylboronic acid with other compounds in a neutral aqueous solution results in a stable product, useful for protein conjugation. This reaction is orthogonal to protein functional groups and is particularly useful for couplings under physiologically compatible conditions.
Vibrational Spectroscopic Studies
The compound has been the subject of vibrational spectroscopic studies, providing insights into its molecular structure. Sert et al. (2013) conducted a study on 3-hydroxyphenylboronic acid, analyzing its molecular structure, vibrational frequencies, and electron density clouds using ab initio Hatree–Fock and density functional theory methods. This research contributes to the understanding of the compound's physical and chemical properties (Sert, Ucun, & Böyükata, 2013).
Antifungal Activity
Borys et al. (2019) explored the antifungal activity of formylphenylboronic acids, including derivatives of 3-formyl-4-hydroxyphenylboronic acid. Their study found that these compounds are active against various fungal strains, including Aspergillus and Candida, indicating potential for therapeutic applications (Borys et al., 2019).
Molecular Docking Studies
Tanış et al. (2020) conducted conformational, structural, vibrational, electronic, and molecular docking studies of 3-formylphenylboronic acid. They utilized Fourier-transform infrared spectroscopy and Raman spectroscopy for analysis. Their findings include insights into the reactivity and interaction of the compound with anti-apoptotic proteins, suggesting its potential in targeted therapies (Tanış, Kurt, Yalçın, & Ercan, 2020).
Electrochemical Sensor Development
Li et al. (2014) investigated the use of 3-hydroxyphenylboronic acid in the development of an electrochemical sensor for saccharide detection. Their study demonstrated the potential of this compound in creating sensitive and specific sensors for biological molecules (Li, Liu, Wang, Yang, & Zheng, 2014).
Safety and Hazards
将来の方向性
The future directions for the study of 3-Formyl-4-hydroxyphenylboronic acid and other boronic acids are promising. Given the diverse biological activities of boronic acids, there is a growing interest in extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
作用機序
Target of Action
3-Formyl-4-hydroxyphenylboronic acid is primarily used as a synthetic intermediate in organic synthesis . It is known to target serine proteases and kinase enzymes , which play a crucial role in the growth, progression, and metastasis of tumor cells . It also has a binding affinity with anti-apoptotic proteins .
Mode of Action
The compound interacts with its targets through the Suzuki–Miyaura (SM) coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by 3-Formyl-4-hydroxyphenylboronic acid is the Suzuki–Miyaura coupling pathway . This pathway allows the formation of carbon-carbon bonds, which are crucial for the synthesis of many organic compounds .
Result of Action
The molecular and cellular effects of 3-Formyl-4-hydroxyphenylboronic acid’s action primarily involve the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of various organic compounds, including inhibitors of serine proteases and kinase enzymes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Formyl-4-hydroxyphenylboronic acid. For instance, the Suzuki–Miyaura coupling reaction requires mild and functional group tolerant reaction conditions . Furthermore, the compound is generally environmentally benign .
特性
IUPAC Name |
(3-formyl-4-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-4,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDMMKUWINZXKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)O)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-4-hydroxyphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The paper discusses a Salen-based covalent organic polymer (COP) for metal ion detection. What is the role of 3-Formyl-4-hydroxyphenylboronic acid in the synthesis of this COP?
A1: While the paper itself doesn't explicitly mention the use of 3-Formyl-4-hydroxyphenylboronic acid, it highlights the importance of boronic acid derivatives in similar COPs. These boronic acid groups can act as binding sites for metal ions due to their ability to form reversible covalent bonds with Lewis bases. [] This interaction forms the basis of the sensing mechanism, as the binding of metal ions can alter the fluorescence properties of the COP.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



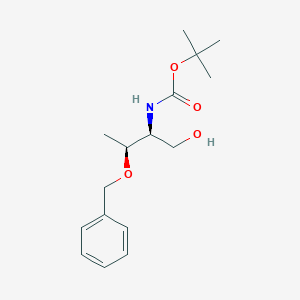

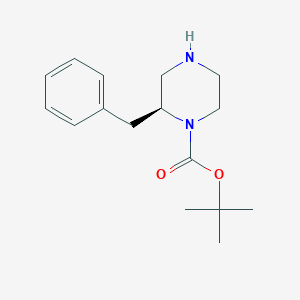
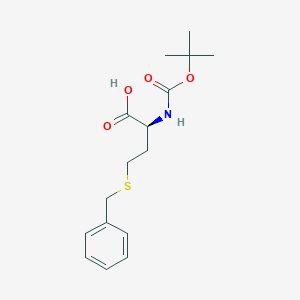

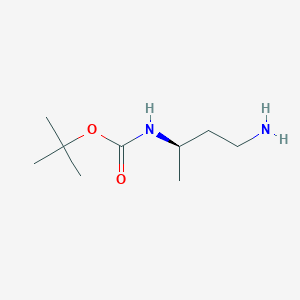
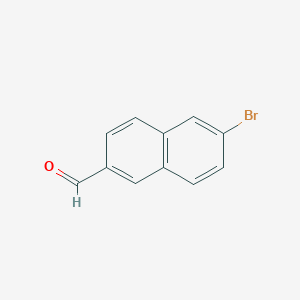

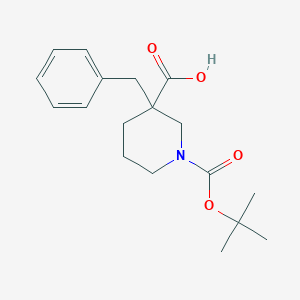
![tert-Butyl [4,4'-bipiperidine]-1-carboxylate](/img/structure/B112094.png)
